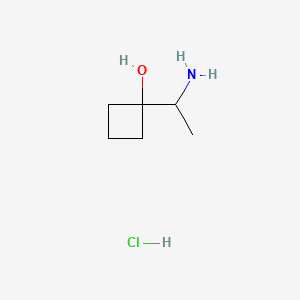

1-(1-Aminoethyl)cyclobutan-1-ol HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

1-(1-aminoethyl)cyclobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(7)6(8)3-2-4-6;/h5,8H,2-4,7H2,1H3;1H |

InChI Key |

OCRYVPLGWDPRJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCC1)O)N.Cl |

Origin of Product |

United States |

The Strategic Value of Vicinal Amino Alcohols in Synthetic Chemistry

Vicinal amino alcohols, characterized by amino and hydroxyl groups on adjacent carbon atoms, are a cornerstone of modern synthetic design. researchgate.netrsc.org This structural motif is prevalent in a vast array of biologically active natural products and pharmaceuticals. rroij.comdiva-portal.orgresearchgate.netnih.gov Their significance extends beyond their biological profiles; they are highly valued as chiral auxiliaries, ligands for asymmetric catalysis, and versatile synthetic building blocks. researchgate.netresearchgate.netmdpi.comacs.org

The ability of the adjacent amino and hydroxyl groups to form hydrogen bonds and chelate to metal centers allows for a high degree of stereochemical control in a variety of chemical transformations. acs.org This has led to their extensive use in the synthesis of complex molecules where precise control of stereochemistry is paramount. acs.org Traditional synthetic routes to these valuable compounds often involve the reduction of α-amino acids or the ring-opening of epoxides. rroij.comresearchgate.net More contemporary methods, including stereoselective radical cross-couplings and catalytic asymmetric amino-hydroxylations, have expanded the synthetic toolkit, enabling access to a wider range of enantiomerically pure amino alcohols. researchgate.netorganic-chemistry.orgorganic-chemistry.org

The Cyclobutane Ring: a Study in Strain and Synthetic Potential

The cyclobutane (B1203170) motif, a four-membered carbocycle, presents a unique set of properties that make it an increasingly attractive component in organic synthesis and medicinal chemistry. nih.govru.nlnih.gov First synthesized in 1907, its structure is defined by significant ring strain, a consequence of its compressed C-C-C bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons. nih.govlibretexts.org This inherent strain, which also includes torsional strain from eclipsing hydrogen atoms, makes cyclobutanes more reactive than their larger cycloalkane counterparts. baranlab.orgmasterorganicchemistry.com

This reactivity, however, is a double-edged sword. While the strain energy can be harnessed to drive ring-opening or rearrangement reactions, it also presents a challenge for their synthesis. rsc.orgresearchgate.net Despite these synthetic hurdles, the inclusion of a cyclobutane ring into a molecule can offer distinct advantages. Its rigid, puckered conformation can be used to lock a molecule into a specific three-dimensional shape, which is highly desirable in drug design for optimizing interactions with biological targets. nih.govru.nllifechemicals.com Furthermore, cyclobutanes can serve as bioisosteric replacements for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving physicochemical properties and metabolic stability. ru.nlnih.gov

A Historical Look at Cyclobutanol and Amino Alcohol Synthesis

The journey to access cyclobutanol (B46151) and amino alcohol frameworks has been marked by significant methodological advancements. Early syntheses of cyclobutane (B1203170) derivatives were often challenging. acs.orgcaltech.edu The development of [2+2] cycloaddition reactions, particularly photochemical methods, provided a more general entry into this ring system, becoming a cornerstone for the synthesis of many natural products containing a cyclobutane core. baranlab.org More recent innovations include strain-release-driven ring-opening reactions of bicyclo[1.1.0]butanes and ring contraction strategies. thieme-connect.comnih.govacs.org

The synthesis of amino alcohols has a similarly rich history. Classical approaches have relied heavily on the functional group manipulation of readily available starting materials like α-amino acids. rroij.com The ring-opening of epoxides with nitrogen nucleophiles has also been a long-standing and effective strategy. researchgate.net Over the decades, the pursuit of higher efficiency and stereoselectivity has driven the development of numerous catalytic methods. These include the asymmetric hydrogenation of α-amino ketones and the Sharpless asymmetric aminohydroxylation, which allow for the direct installation of the vicinal amino alcohol moiety with high enantiomeric purity. organic-chemistry.org The advent of photoredox and electrocatalytic methods is now opening new frontiers for their synthesis under mild conditions. organic-chemistry.org

The Synthetic Frontier: Accessing Substituted Amino Cyclobutanols

Strategies for the Construction of the Cyclobutanol (B46151) Core

The inherent ring strain of cyclobutanes makes their synthesis a notable challenge in organic chemistry. However, this strain can also be exploited for further chemical transformations. A variety of methods have been developed to construct this four-membered ring, ranging from cycloadditions to ring contractions and radical cyclizations.

[2+2] cycloaddition reactions are among the most powerful and frequently utilized methods for the synthesis of cyclobutane rings. nih.gov These reactions typically involve the coupling of two unsaturated components, such as alkenes, to form a four-membered ring.

Photochemical [2+2] cycloadditions are particularly effective for creating strained cyclobutane products. acs.orglibretexts.org These reactions proceed by the excitation of one of the alkene partners with UV or visible light, leading to an excited state that can undergo cycloaddition. acs.org A significant advantage of this method is its ability to form both carbocyclic and heterocyclic rings through inter- and intramolecular pathways. libretexts.org

Thermal [2+2] cycloadditions are also synthetically valuable, especially those involving ketenes. Ketenes can be generated in situ from acid chlorides and a non-nucleophilic base, and they readily react with alkenes (ketenophiles) to yield cyclobutanone derivatives. libretexts.org These cyclobutanones are versatile intermediates that can be readily converted to the desired cyclobutanols. For instance, the reaction of dichloroketene (B1203229) with an alkene, followed by a dehalogenation step, is a common route to substituted cyclobutanes. chemistryviews.org Lewis acid promotion can also facilitate the [2+2] cycloaddition of allenoates with terminal alkenes to produce 1,3-substituted cyclobutanes in high yields. chemistryviews.org

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl 2,3-butadienoate | Styrene | TiCl₄, CH₂Cl₂ | Phenyl 3-phenyl-1-vinylcyclobutane-1-carboxylate | 94% | chemistryviews.org |

| Arenesulfonyl allene | Benzyl (B1604629) vinyl ether | 15 kbar, 50°C | Substituted cyclobutane | 83% | |

| α,β-unsaturated β-aryl N,O-acetal | Olefin | Chiral Phosphoric Acid, Visible Light (459 nm) | Substituted cyclobutane | High |

Ring Contraction Reactions from Larger Rings (e.g., Pyrrolidines)

Ring contraction provides an alternative and powerful strategy for synthesizing strained ring systems like cyclobutanes from more readily accessible larger rings. ntu.ac.uk A notable example is the stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidine (B122466) derivatives. chemistryviews.orgkyoto-u.ac.jp This transformation can be mediated by reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the in situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a 1,1-diazene. Subsequent extrusion of nitrogen gas (N₂) generates a 1,4-biradical intermediate that rapidly cyclizes to afford the cyclobutane product with retention of stereochemistry. chemistryviews.org This method has proven effective for creating complex and spirocyclic cyclobutane structures. chemistryviews.orgkyoto-u.ac.jp

Table 2: Ring Contraction of Polysubstituted Pyrrolidines

| Pyrrolidine Substrate | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| Polysubstituted Pyrrolidine | HTIB, NH₄OCONH₂ | 80 °C | Substituted Cyclobutane | Low to Good | chemistryviews.org |

| cis-substituted pyrrolidine-2,5-dicarboxylate | HTIB, NH₄OCONH₂ | 80 °C | cis-cyclobutane dicarboxylate | 39% |

Radical Cyclization Pathways for Cyclobutanol Formation

Radical cyclization reactions offer a versatile and mild approach to cyclic compounds, including cyclobutanes. beilstein-journals.org These reactions proceed through radical intermediates and are often characterized by high functional group tolerance. beilstein-journals.org Photoredox catalysis has emerged as a powerful tool for initiating such cyclizations. For instance, a photoredox-catalyzed cascade involving deboronative radical addition to an alkene followed by a polar 4-exo-tet cyclization can produce structurally diverse cyclobutanes from readily available alkylboronic esters.

Another strategy involves the radical-mediated ring opening of strained systems like bicyclo[1.1.0]butanes. The single-electron oxidative activation of bicyclo[1.1.0]butane via photoredox catalysis can generate a radical cation, which then undergoes a [2π + 2σ] cycloaddition with an alkene to form a cyclobutane ring with high regio- and diastereoselectivity. acs.org While many radical cyclizations yield cyclobutane hydrocarbons, specific pathways can be designed to produce cyclobutanol derivatives. For example, the radical cyclization of certain unsaturated seven-membered lactones, promoted by samarium diiodide (SmI₂–H₂O), can lead to the formation of substituted cyclooctanols, demonstrating the potential for radical-based construction of cyclic alcohols which can be adapted for smaller ring sizes. nih.gov

Installation of the Aminoethyl Moiety

Once the cyclobutanol core is established, the next critical step is the installation of the 1-aminoethyl side chain [-CH(NH₂)CH₃]. A key precursor for this transformation is 1-acetylcyclobutanol, which contains the required carbon skeleton. This intermediate can be synthesized, for example, by the reaction of a methyl Grignard reagent with 1-hydroxycyclobutane-1-carbonitrile. The ketone functionality of 1-acetylcyclobutanol is then converted to the primary amine.

The conversion of the acetyl group in 1-acetylcyclobutanol to the target aminoethyl group must be performed in the presence of the tertiary alcohol functionality. One robust method involves the formation of an oxime. The ketone reacts readily with hydroxylamine (B1172632) (NH₂OH) to form a stable oxime intermediate. Subsequent reduction of the C=N double bond of the oxime yields the desired primary amine. A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a transition metal catalyst. This two-step sequence is generally high-yielding and compatible with the existing tertiary alcohol.

Another approach is the direct C-H amination of alcohols. For example, radical-mediated strategies using radical relay chaperones have been developed for the β C–H amination of alcohols, which could be applied if the ethyl group is already installed on the ring. nih.gov

Reductive amination is a highly efficient and widely used one-pot method for converting ketones into amines. google.com In the context of synthesizing 1-(1-Aminoethyl)cyclobutan-1-ol, this strategy would involve the direct reaction of the precursor, 1-acetylcyclobutanol, with ammonia (B1221849). The reaction proceeds through the formation of an intermediate imine (or enamine), which is then reduced in situ to the final primary amine.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective at slightly acidic pH; toxic cyanide byproducts. | rsc.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid, Dichloroethane | Mild, highly selective, non-toxic byproducts. | rsc.org |

| α-Picoline-borane | Methanol, Water, or neat | Mild and efficient; can be used in aqueous or solvent-free conditions. | |

| Hantzsch Ester / Thiourea | Organocatalytic | Metal-free, biomimetic transfer hydrogenation. |

Multi-Component Reactions for Concurrent C-C and C-N Bond Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.netlibretexts.org This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity. researchgate.net For the synthesis of β-amino alcohols, MCRs that facilitate the simultaneous formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are particularly valuable.

Classic MCRs such as the Passerini and Ugi reactions are foundational in this area.

The Passerini reaction , first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org

The Ugi reaction , an extension of the Passerini reaction, is a four-component reaction that adds a primary amine to the mix, yielding a bis-amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. organic-chemistry.orgyoutube.com

While the direct products of these reactions are not amino alcohols, modifications and subsequent transformations can lead to the desired scaffolds. For instance, a reductive Passerini-type process has been developed where an intermediate imidate is reduced in situ to furnish β-amino alcohols. nih.govrsc.org One such strategy employs hexafluoroisopropanol (HFIP) as a novel acid component, which forms a stable imidate that can be reduced under mild, metal-free conditions. rsc.orgacs.org Another approach involves a TiCl₃/t-BuOOH system to achieve a radical hydroxymethylation of imines, formed in situ from an amine and an aldehyde, to yield 1,2-amino alcohols. acs.org

Conceptually, to synthesize a structure like 1-(1-aminoethyl)cyclobutan-1-ol, one could envision a modified Ugi or Passerini reaction. A hypothetical MCR approach is outlined below:

| Component 1 | Component 2 | Component 3 | Component 4 (Ugi) | Potential Intermediate | Post-MCR Step | Final Scaffold |

| Cyclobutanone | Acetic Acid | Ethyl Isocyanide | Ammonia | α-acetoxy-N-ethylcyclobutylcarboxamide | Hydrolysis/Reduction | 1-(1-Aminoethyl)cyclobutan-1-ol |

This strategy highlights the power of MCRs to rapidly assemble complex core structures from simple, readily available starting materials. acs.orgwestlake.edu.cn

Stereoselective Synthesis of 1-(1-Aminoethyl)cyclobutan-1-ol Enantiomers and Diastereomers

The biological activity of chiral molecules is often dictated by their specific stereochemistry. 1-(1-Aminoethyl)cyclobutan-1-ol possesses two stereocenters, meaning it can exist as four possible stereoisomers. The ability to selectively synthesize a single desired enantiomer or diastereomer is therefore of paramount importance.

Asymmetric Catalysis in Amino Alcohol Synthesis (e.g., Cr-catalyzed asymmetric cross-coupling)

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. A notable advancement in the synthesis of chiral β-amino alcohols is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn

This method achieves a radical-polar crossover, effectively coupling aldehydes with N-sulfonyl imines to create β-amino alcohols with adjacent stereocenters. westlake.edu.cn A key challenge in such reactions is achieving both chemoselectivity (preventing side reactions like the formation of 1,2-diols or 1,2-diamines) and stereoselectivity. westlake.edu.cn

The chromium-catalyzed approach elegantly solves this by employing a chiral chromium catalyst that performs three critical roles:

Chemoselective Reduction : The catalyst selectively reduces the imine (which is activated by a strongly electron-withdrawing N-sulfonyl group) over the aldehyde, generating an α-amino radical. westlake.edu.cn

Radical Interception : The chromium(II) species rapidly traps the generated radical, forming an alkyl chromium intermediate and preventing undesired side reactions. westlake.edu.cn

Stereoselective Addition : Driven by the high oxophilicity of the chromium ion, the chiral alkyl chromium complex preferentially adds to the aldehyde in a highly stereoselective manner. westlake.edu.cn

This method provides a modular and efficient route to a wide variety of β-amino alcohols with high diastereo- and enantioselectivity. Through simple recrystallization and removal of the protecting group, chiral β-amino alcohols can be obtained with excellent enantiomeric excess (ee). westlake.edu.cn

Chiral Auxiliary-Mediated Approaches

Another established strategy for controlling stereochemistry involves the use of a chiral auxiliary. In this approach, an achiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary). The auxiliary then sterically directs subsequent reactions, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product.

β-amino alcohols themselves are frequently used as chiral ligands and auxiliaries in asymmetric synthesis, often after derivatization to enhance their directing effect. diva-portal.orgresearchgate.net For the synthesis of the target molecule, a chiral auxiliary could be attached to a precursor, for example, by forming a chiral imine from cyclobutanone. Nucleophilic addition to this chiral imine would then proceed diastereoselectively.

The use of N-tert-butanesulfinyl imines is a prominent example of this strategy. These chiral imines, derived from tert-butanesulfinamide, have been widely used to direct the addition of various nucleophiles, enabling the stereoselective synthesis of α- and β-amino ketones and their derivatives, which can be subsequently reduced to the corresponding amino alcohols. nih.gov

Diastereoselective Control in Functional Group Interconversions

When a molecule already contains a stereocenter, a new stereocenter can often be introduced with a high degree of diastereoselectivity. This substrate-controlled approach relies on the existing chiral information within the molecule to direct the outcome of a reaction. diva-portal.org The most direct route to 1-(1-aminoethyl)cyclobutan-1-ol using this principle would involve the diastereoselective reduction of the corresponding α-amino ketone, 1-(1-amino-1-oxopropan-2-yl)cyclobutan-1-ol.

The reduction of α-amino ketones to β-amino alcohols has been studied extensively. cdnsciencepub.comrsc.org The stereochemical outcome (syn vs. anti) is highly dependent on the reducing agent and the nature of the protecting group on the nitrogen.

Chelation-Controlled Reduction : Reagents like zinc borohydride (Zn(BH₄)₂) can form a six-membered chelate between the zinc atom, the carbonyl oxygen, and the nitrogen of the amino group. Hydride delivery then occurs from the less hindered face, typically leading to the syn-diastereomer.

Non-Chelating (Felkin-Anh) Control : In the absence of chelation, the reaction follows the Felkin-Anh model. The largest group (the protected amino group) orients itself anti-periplanar to the incoming nucleophile (hydride), which attacks along the Bürgi-Dunitz trajectory. This generally leads to the formation of the anti-diastereomer. nih.gov

Researchers have developed complementary catalytic systems to selectively produce either the syn or anti product. For example, in the synthesis of γ-amino alcohols, Ir-catalyzed asymmetric transfer hydrogenation yielded anti-products, while Rh-catalyzed asymmetric hydrogenation with a BINAP ligand afforded syn-products with excellent diastereoselectivity. ru.nlrsc.org

| Precursor | Reducing Agent/Catalyst | Control Model | Major Product |

| α-Dialkylamino ketone | PMHS/Fluoride | Chelation | syn-amino alcohol |

| α-Monoalkylamino ketone | PMHS/Fluoride | Felkin-Anh | anti-amino alcohol |

| β-Amino ketone | Ir-catalyst/2-propanol | Matched/Mismatched | anti-γ-amino alcohol |

| β-Amino ketone | Rh-catalyst/H₂ | Matched/Mismatched | syn-γ-amino alcohol |

Data derived from studies on acyclic and γ-amino ketones. nih.govru.nl

Resolution Techniques for Enantiomeric Enrichment

When a synthesis produces a mixture of enantiomers (a racemate), a resolution process is required to separate them. Since enantiomers have identical physical properties, this cannot be achieved by standard techniques like distillation or simple crystallization. libretexts.org

Diastereomeric Salt Formation: The most common method for resolving chiral amines and amino alcohols is to convert them into a mixture of diastereomeric salts by reacting them with an enantiomerically pure chiral acid. libretexts.org Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. pbworks.com

Salt Formation : The racemic amino alcohol is treated with a single enantiomer of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgquora.com This acid-base reaction forms a pair of diastereomeric salts.

Separation : Due to their different solubilities in a given solvent (e.g., methanol), one diastereomeric salt will preferentially crystallize out of the solution. pbworks.comrsc.org This solid is isolated by filtration.

Regeneration : The separated diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the chiral acid and regenerate the free, enantiomerically pure amino alcohol. libretexts.org

Chiral Chromatography: Another powerful technique is chiral chromatography, where the stationary phase of the chromatography column is itself chiral. nih.govscas.co.jp As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. One enantiomer will bind more strongly and thus be retained longer, allowing for their separation. nih.govsigmaaldrich.com Various types of chiral stationary phases are available, including those based on Pirkle-type columns, ligand exchange, or macrocyclic antibiotics, which are effective for separating amino alcohols. scas.co.jpsigmaaldrich.com

Palladium and Rhodium-Catalyzed Transformations in Cyclobutanol Chemistry

The strained four-membered ring of cyclobutanol is a versatile substrate for transition-metal-catalyzed reactions, particularly those involving C-C bond activation. Palladium and rhodium catalysts are especially adept at promoting such transformations, providing powerful methods for synthesizing and functionalizing cyclobutane-containing molecules. acs.orgacs.orgnih.govethz.ch

Palladium-Catalyzed Reactions: Palladium catalysts can facilitate the ring-opening and cross-coupling of cyclobutanol derivatives. acs.orgacs.orgnih.gov In a notable example, a highly enantioselective Pd-catalyzed intermolecular C(sp³)–C(sp³) coupling reaction between cyclobutanol derivatives and unactivated alkenes was developed. acs.orgacs.org This process involves the cleavage of a C-C bond in the cyclobutanol ring via β-carbon elimination from a palladium intermediate. This strategy allows access to complex chiral cyclic compounds that would be difficult to synthesize otherwise. acs.orgnih.govnih.gov The versatility of palladium catalysis allows for the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds, making it a cornerstone of modern synthetic chemistry. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective for the C-C activation of strained rings. nih.govethz.ch Enantioselective rhodium(I)-catalyzed reactions have been developed where the catalyst performs a direct oxidative addition into one of two enantiotopic C-C bonds of a cyclobutanone. nih.gov The resulting rhoda(III)cyclopentanone intermediate can then undergo further reactions, such as carboacylation, to build complex polycyclic scaffolds with outstanding enantioselectivity (>99.5% er). nih.gov Other rhodium-catalyzed transformations of tertiary cyclobutanols provide access to acyclic molecules containing quaternary stereogenic centers through a C-C bond insertion and subsequent protodemetalation. acs.orgacs.org These methods showcase the power of transition metal catalysis to leverage ring strain for the construction of valuable and complex molecular architectures. rsc.org

Photo-initiated and Photoredox Catalysis in Amino Alcohol Synthesis

The construction of complex molecules like 1-(1-aminoethyl)cyclobutan-1-ol can be significantly advanced through the use of photo-initiated and photoredox catalysis. These methods offer mild reaction conditions and novel reactivity patterns, often leading to higher efficiency and selectivity.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org In the context of amino alcohol synthesis, these strategies often rely on the generation of radical intermediates under gentle irradiation, avoiding the harsh reagents and high temperatures associated with traditional methods. nih.govrsc.org

One promising approach involves the photoredox-catalyzed cycloaddition of dehydroamino acids with olefins. nih.gov For instance, the use of an iridium-based triplet energy transfer catalyst can facilitate a [2+2]-cycloaddition between a dehydroamino acid and a styrene-type olefin under visible light, yielding a cyclobutane α-amino acid derivative. nih.gov This methodology provides a direct pathway to the core cyclobutane structure with the desired amino acid functionality. nih.gov While this specific example leads to an amino acid, the underlying principle of photocatalyzed cycloaddition is highly relevant for the synthesis of analogues of 1-(1-aminoethyl)cyclobutan-1-ol.

Another innovative strategy is the photoredox-catalyzed strain-release/rearrangement cascade. rsc.org This method can be employed to synthesize polysubstituted cyclobutanes by reacting α-silylamines with strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes. rsc.org The process is initiated by the oxidation of the α-silylamine to generate a nucleophilic α-aminoalkyl radical, which then adds to the strained ring system. rsc.org This cascade reaction allows for the construction of congested vicinal quaternary centers, a key structural feature of the target molecule. rsc.org

The table below summarizes key aspects of representative photoredox-catalyzed reactions applicable to the synthesis of amino-functionalized cyclobutane structures.

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| [Ir(dFCF₃ppy)₂dtbpy]PF₆ | Dehydroamino acids, Styrenes | [2+2]-Cycloaddition | Mild conditions, direct access to cyclobutane α-amino acids. | nih.gov |

| Iridium photocatalyst (e.g., PC1) | α-Silylamines, Bicyclo[1.1.0]butanes | Strain-Release/Rearrangement | Forms congested vicinal quaternary centers, good functional group tolerance. | rsc.org |

| Eosin Y (Organophotocatalyst) | Not specified for cyclobutanes | General Amino Alcohol Synthesis | Metal-free, utilizes visible light as a green reagent. | rsc.org |

These photo-initiated and photoredox-catalyzed methods represent the cutting edge of synthetic organic chemistry and hold immense potential for the efficient and selective synthesis of 1-(1-aminoethyl)cyclobutan-1-ol and its structurally complex analogues.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, particularly within the pharmaceutical industry where waste generation can be substantial. acsgcipr.orgacsgcipr.orgacs.org The synthesis of a molecule like 1-(1-aminoethyl)cyclobutan-1-ol provides a useful case study for the application of green chemistry metrics to assess the environmental impact of a manufacturing process.

Two of the most widely adopted metrics for evaluating the "greenness" of a chemical process are the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) . youtube.comresearchgate.netgreenchemistry-toolkit.org

E-Factor : Introduced by Roger Sheldon, the E-Factor is defined as the total mass of waste produced per unit mass of product. A lower E-Factor signifies a more environmentally friendly process with less waste generation. youtube.comsemanticscholar.org

Process Mass Intensity (PMI) : Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials used (including reactants, reagents, solvents, and process aids) to the mass of the final product. acsgcipr.orgacsgcipr.orgacs.org PMI provides a holistic view of the efficiency of a process, with a lower PMI indicating a more sustainable and cost-effective synthesis. acsgcipr.orgacsgcipr.orgacs.org

The synthesis of ethambutol, an anti-tuberculosis drug containing a 2-amino-1-butanol substructure similar to that in the target molecule, offers insights into the types of green chemistry considerations that are relevant. mdpi.comnih.govnih.gov Traditional multi-step syntheses often involve protecting groups, stoichiometric reagents, and extensive purification steps, all of which contribute to a high PMI and E-Factor. nih.gov

The application of green chemistry principles to the synthesis of 1-(1-aminoethyl)cyclobutan-1-ol would involve:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Catalysis : Employing catalytic reagents, such as the photoredox catalysts discussed in the previous section, in place of stoichiometric ones to reduce waste.

Safer Solvents and Auxiliaries : Selecting solvents and other process materials that are less hazardous and can be recycled. The use of water as a solvent in some amino alcohol syntheses is a prime example of this principle in action.

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is often possible with photo-initiated methods, to reduce energy consumption.

The following table provides a conceptual comparison of a hypothetical traditional synthesis versus a greener, photoredox-catalyzed synthesis for a compound like 1-(1-aminoethyl)cyclobutan-1-ol, highlighting the potential improvements in green chemistry metrics.

| Metric | Traditional Synthesis (Hypothetical) | Greener Photoredox Synthesis (Hypothetical) | Green Chemistry Impact |

| E-Factor | High (e.g., 25-100+) | Lower (e.g., 5-50) | Significant reduction in waste generated per kg of product. semanticscholar.org |

| Process Mass Intensity (PMI) | High | Lower | Reduced consumption of raw materials, solvents, and energy. acsgcipr.orgacsgcipr.orgacs.org |

| Number of Steps | Multiple | Fewer (potential for cascade reactions) | Increased overall efficiency and reduced resource usage. |

| Reaction Conditions | High temperatures, harsh reagents | Ambient temperature, visible light | Improved safety and reduced energy demand. |

By prioritizing these green chemistry considerations, the synthesis of 1-(1-aminoethyl)cyclobutan-1-ol and its analogues can be designed to be not only chemically efficient but also environmentally sustainable.

Detailed Analysis of Reaction Pathways in Cyclobutanol Ring Chemistry

The reactivity of the cyclobutanol ring is largely dictated by its significant ring strain, estimated to be around 26.3 kcal/mol. nih.gov This strain provides a potent thermodynamic driving force for reactions that lead to ring-opening or rearrangement to less strained systems. nih.govbaranlab.org

The formation of a carbocation intermediate is a common feature in the chemistry of cyclobutanol derivatives, often initiated by the protonation of the hydroxyl group under acidic conditions, followed by the loss of water. lumenlearning.com These carbocations are highly susceptible to rearrangement to form more stable species. lumenlearning.comkhanacademy.orgyoutube.com The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.com This drive for stability can trigger hydride shifts (the migration of a hydrogen atom with its bonding electrons) or alkyl shifts (the migration of an alkyl group). lumenlearning.comlibretexts.org

In the context of cyclobutanol systems, these rearrangements can lead to ring expansion, a synthetically valuable transformation for accessing larger ring structures. For instance, the rearrangement of a carbocation on a carbon adjacent to the cyclobutane ring can induce the migration of a ring carbon, expanding the four-membered ring to a five-membered one. organic-chemistry.orgyoutube.com This process is particularly favorable as it alleviates the significant ring strain of the cyclobutane. youtube.com

Several methodologies have been developed to promote such ring expansions. Iron-catalyzed reactions of cyclobutanol derivatives with an aminating reagent have been shown to produce 1-pyrrolines, which are five-membered nitrogen heterocycles. organic-chemistry.org Mechanistic studies suggest that this transformation proceeds through the initial dehydration of the cyclobutanol to form an intermediate that then undergoes an iron-catalyzed aminative ring expansion. organic-chemistry.org Electrochemical methods have also been employed to generate alkoxy radicals from cyclobutanols, which can then undergo intramolecular cyclization to yield 1-tetralones, demonstrating a regioselective ring expansion. researchgate.netgre.ac.uk Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the mechanism of Rhodium(II)-catalyzed ring expansion of cyclobutanol-substituted aryl azides, highlighting a concerted process of proton transfer and ring expansion. rsc.org

The table below summarizes key aspects of carbocation rearrangements and ring expansions in cyclobutanol chemistry.

| Reaction Type | Key Intermediates | Driving Force | Products | Catalysts/Reagents |

| Hydride Shift | Secondary/Tertiary Carbocations | Increased carbocation stability | Isomeric products | HBr, HCl, HI |

| Alkyl Shift | Secondary/Tertiary Carbocations | Increased carbocation stability | Rearranged carbon skeleton | Acid catalysts |

| Ring Expansion | Cyclobutylcarbinyl cation | Relief of ring strain | Five-membered rings (e.g., cyclopentanes, pyrrolines) | FeBr₃, Rh₂(II) catalysts, Electrochemical methods |

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, a process that can be initiated through various mechanisms. baranlab.org The energy gain associated with opening the strained four-membered ring serves as a significant thermodynamic driving force. nih.gov

Metal-catalyzed C-C bond activation is a prominent pathway for cyclobutanol ring cleavage. nih.gov For example, iridium-catalyzed cleavage of cyclobutanols can proceed smoothly under acidic conditions. nih.gov DFT computations suggest that the mechanism involves the oxidative addition of the iridium center to the O-H bond of the cyclobutanol as the rate-determining step. nih.gov

Anionic ring-opening polymerization is another important mechanism, particularly for cyclic esters, where a nucleophilic attack initiates the process. researchgate.net While this is more commonly associated with lactones and lactides, the principles can be relevant to appropriately functionalized cyclobutane systems. The reaction is typically initiated by an alcohol and proceeds through repeated nucleophilic attacks of the growing polymer chain on the monomer. researchgate.net

The table below outlines different mechanisms for cyclobutanol ring-opening.

| Initiation Method | Mechanism | Key Features | Resulting Products |

| Metal Catalysis (e.g., Ir) | Oxidative addition to O-H bond | Proceeds under acidic conditions without a base | Acyclic products |

| Anionic Polymerization | Nucleophilic attack by an initiator | Chain growth through repeated monomer addition | Polymers |

| Photochemical Reactions | Formation of diradical intermediates | Utilizes light energy to overcome activation barriers | Varies depending on substrate and conditions |

Radical reactions offer a powerful and versatile approach for both the construction and derivatization of cyclobutane rings. baranlab.orgnih.gov These methods often proceed under mild conditions and exhibit excellent functional group tolerance. nih.gov

Photoredox catalysis has emerged as a key technology for generating radicals under visible light irradiation. nih.govorganic-chemistry.org For instance, the photoredox-catalyzed methylcyclobutanation of alkylboronic esters involves a single-electron transfer induced deboronative radical addition to an electron-deficient alkene, followed by a polar 4-exo-tet cyclization. nih.gov This radical addition-polar cyclization cascade allows for the synthesis of structurally diverse cyclobutanes. nih.gov Similarly, visible light photocatalysis with Ru(bipy)₃Cl₂ can promote the [2+2] cycloaddition of enones to form cyclobutane products with high diastereoselectivity. organic-chemistry.org

Radical cations of bicyclo[1.1.0]butane, generated via photoredox catalysis, can undergo [2π + 2σ] cycloaddition reactions with a broad range of alkenes in a highly regio- and diastereoselective manner. acs.org Furthermore, radical C-H amination of alcohols represents a modern strategy for synthesizing valuable β-amino alcohols. nih.gov This approach can involve the generation of a carbon radical via an intramolecular hydrogen atom transfer (HAT) from an N-centered radical, followed by a stereoselective amination step. nih.gov

The following table summarizes various radical-based approaches in cyclobutane chemistry.

| Methodology | Radical Generation | Key Transformation | Advantages |

| Photoredox Catalysis | Single-electron transfer | Deboronative radical addition-polar cyclization | Mild conditions, high functional group tolerance |

| Visible Light Photocatalysis | Reduction of enone substrate | [2+2] Enone cycloaddition | High diastereoselectivity |

| Photoredox Catalysis of Bicyclobutanes | Single-electron oxidation | [2π + 2σ] Cycloaddition | Broad alkene scope, high regio- and diastereoselectivity |

| Radical C-H Amination | Intramolecular HAT from N-centered radical | β-C-H amination of alcohols | Access to chiral β-amino alcohols |

Elucidation of Amine Functionality Influence on Reactivity

The presence of an amine functionality in close proximity to the cyclobutanol core, as in "1-(1-Aminoethyl)cyclobutan-1-ol," significantly influences the molecule's reactivity. The amine group can exert its influence through several mechanisms, including steric and electronic effects, as well as by participating directly in reactions.

The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, potentially leading to intramolecular cyclization or rearrangement reactions. This neighboring group participation can facilitate reactions that might otherwise be unfavorable. The basicity of the amine also means it can be readily protonated, which in turn affects the electronic properties of the entire molecule.

In the context of radical reactions, the amine functionality can direct the course of a reaction. For example, in the enantioselective radical C-H amination for the synthesis of β-amino alcohols, the reaction is initiated by the formation of an N-centered radical. nih.gov This radical then undergoes a regioselective intramolecular hydrogen atom transfer to generate a carbon-centered radical at the β-position, which is then trapped to form the desired product. nih.gov

Furthermore, steric hindrance introduced by the amino group and its substituents can play a crucial role in controlling the stereochemical outcome of reactions. acs.org In polymerization reactions, for instance, the steric hindrance around the amino groups can affect the molecular weight and mechanical properties of the resulting polymers. acs.org

Protonation and Stability of the Amino Alcohol System

The "1-(1-Aminoethyl)cyclobutan-1-ol HCl" salt exists in a protonated form, where the amino group is present as an ammonium cation (NH₃⁺). This protonation has a profound impact on the stability and reactivity of the molecule. The formation of the hydrochloride salt enhances the compound's stability and water solubility.

In solution, an equilibrium will exist between the protonated and unprotonated forms of the amino group, with the position of the equilibrium being dependent on the pH of the solution. The protonated amino alcohol can form strong hydrogen bonds, which can influence its crystal packing and conformation. nih.gov X-ray crystal structures of amino alcohol salts often reveal extensive hydrogen bonding networks between the protonated amino group, the hydroxyl group, and the counter-anion. nih.gov

The protonation state of the amine is also critical in biological and chemical reactions. For instance, in the ribosomal peptidyl transfer reaction, studies have shown that the α-amino nucleophile is neutral at the transition state, suggesting that deprotonation occurs concurrently with bond formation. nih.gov This highlights the importance of understanding the pKa of the amino group and how the local environment can influence its protonation state. The stability of the protonated amino alcohol system is also a key factor in its synthesis and purification, as well as its formulation in potential applications.

Transition State Analysis and Reaction Energetics

Understanding the transition states and reaction energetics is fundamental to elucidating the mechanisms of reactions involving amino cyclobutanols. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for these investigations. rsc.orgnih.gov

Transition state analysis allows for the determination of the highest energy point along a reaction coordinate, providing insights into the rate-determining step of a reaction. nih.gov For example, in the iridium-catalyzed cleavage of cyclobutanols, DFT calculations identified the oxidative addition of the iridium to the O-H bond as having the highest activation energy. nih.gov

The study of transition state analogs, which are stable molecules that mimic the geometry and electronic properties of a fleeting transition state, can provide valuable information about enzyme-catalyzed reactions. nih.govrsc.org By comparing the binding affinities of a series of inhibitors to an enzyme, it is possible to infer details about the transition state of the reaction it catalyzes. rsc.org

Reaction energetics, including the calculation of activation energies and reaction enthalpies, helps to explain the feasibility and selectivity of different reaction pathways. The significant strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) is a key energetic factor that drives many of its reactions. nih.gov The relief of this strain upon ring-opening or rearrangement provides a strong thermodynamic driving force. baranlab.orggre.ac.uk

Computational studies can also be used to rationalize the regio- and stereoselectivity observed in reactions. For example, in the photochemical amination of styrenes, the regioselectivity can be explained by the relative stability of the radical cation intermediates. acs.org By modeling the energies of different possible transition states and intermediates, it is possible to predict the major product of a reaction.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., Mosher's ester method)

The assignment of absolute configuration at a chiral center is a frequent challenge in organic chemistry. For molecules containing chiral secondary alcohols or amines, the Mosher's ester method is a powerful NMR-based technique used to deduce the stereochemistry. nih.govumn.edu This method involves the derivatization of the chiral substrate, in this case, the amino group of 1-(1-Aminoethyl)cyclobutan-1-ol, with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. springernature.comacs.org

The underlying principle of the Mosher's amide analysis relies on the anisotropic effect of the phenyl ring of the MTPA moiety, which causes different shielding or deshielding effects on the protons of the substrate in the two diastereomers. umn.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter, the absolute configuration can be assigned. nih.gov

For 1-(1-Aminoethyl)cyclobutan-1-ol, the primary amine would be reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides. A simplified conformational model predicts that in the (R)-MTPA amide, protons on one side of the chiral center will be shielded (shifted upfield), while in the (S)-MTPA amide, they will be deshielded (shifted downfield), and vice versa for protons on the other side. A positive sign for Δδ (δS > δR) for a given set of protons places them on one side of the MTPA plane in the conformational model, while a negative sign places them on the other.

Hypothetical ¹H NMR Data for Mosher Amide Analysis

This table illustrates the type of data that would be collected. Actual chemical shifts would need to be determined experimentally.

| Proton Assignment | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |

|---|---|---|---|---|

| -CH(NH)-CH ₃ | 1.25 | 1.35 | +0.10 | R |

| Cyclobutane H (proximal) | 1.90 | 1.85 | -0.05 | R |

This analysis allows for the unambiguous assignment of the absolute configuration of the carbon atom bearing the amino group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local chemical environment. For this compound, these methods can confirm the presence of key functional groups and offer insights into intermolecular interactions like hydrogen bonding.

The IR and Raman spectra would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H, as an ammonium salt), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. The strained cyclobutane ring also gives rise to specific vibrational modes. dtic.milifo.lviv.ua For instance, the O-H stretching vibration, typically a broad band around 3200-3600 cm⁻¹, would indicate the presence of the alcohol group and its involvement in hydrogen bonding. The N-H stretching vibrations of the ammonium chloride salt would appear in the 2400-3200 cm⁻¹ region. Ring puckering and breathing vibrations specific to the cyclobutane skeleton are often observed in the lower frequency "fingerprint" region of the spectrum. capes.gov.br

Table of Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (Broad) | Confirms hydroxyl group presence. |

| N-H (Ammonium) | Stretch | 2400 - 3200 (Broad) | Characteristic of the hydrochloride salt. |

| C-H (Alkyl) | Stretch | 2850 - 3000 | From ethyl and cyclobutane groups. |

| N-H (Ammonium) | Bend | 1500 - 1650 | Confirms ammonium group. |

| C-O (Alcohol) | Stretch | 1050 - 1260 | Indicates a tertiary alcohol. |

Analysis of the peak positions, shapes, and intensities in both IR and Raman spectra provides a comprehensive picture of the molecule's functional group constitution.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are crucial for determining the enantiomeric purity (enantiomeric excess, or ee) of a chiral sample. nih.govresearchgate.net

For 1-(1-Aminoethyl)cyclobutan-1-ol, which is chiral, each enantiomer will rotate the plane of polarized light in equal but opposite directions. A simple measurement of the specific rotation using a polarimeter can confirm optical activity. However, ECD provides more detailed information. ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative bands (Cotton effects). nih.govrsc.org

While the native molecule may not have a strong chromophore for ECD analysis in the accessible UV-Vis range, derivatization with a chromophoric group can induce a strong ECD signal. rsc.org The intensity of the ECD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess. By preparing a calibration curve with samples of known enantiomeric ratios, the enantiomeric excess of an unknown sample can be accurately determined.

Illustrative Data for ECD Calibration

| Sample | Enantiomeric Excess (% ee) | ECD Signal (mdeg at λ_max) |

|---|---|---|

| 1 | 100% (R) | +50.0 |

| 2 | 50% (R) | +25.0 |

| 3 | 0% (Racemic) | 0.0 |

| 4 | 50% (S) | -25.0 |

This quantitative analysis is vital in asymmetric synthesis, where achieving high enantiopurity is often the primary goal.

Mass Spectrometry Fragmentation Pathways for Structural Confirmation (beyond basic m/z)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Beyond this, analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) offers detailed structural information. nih.gov

For 1-(1-Aminoethyl)cyclobutan-1-ol, the molecular ion ([M+H]⁺ in ESI) would be expected. The presence of a nitrogen atom means the neutral molecule has an odd molecular weight, a fact consistent with the Nitrogen Rule in mass spectrometry. libretexts.org The fragmentation of this compound would likely proceed through several characteristic pathways for amines and alcohols. whitman.edulibretexts.org

α-Cleavage: This is a common fragmentation for both alcohols and amines. Cleavage of the C-C bond adjacent to the heteroatom is favored because it leads to the formation of a resonance-stabilized cation.

Cleavage next to the nitrogen could result in the loss of a methyl radical to form a stable iminium ion.

Cleavage next to the oxygen could lead to the loss of an ethylamine (B1201723) radical.

Dehydration/Deamination: Loss of a small, stable neutral molecule like water (H₂O) from the alcohol or ammonia (NH₃) from the amine is a common pathway. libretexts.org

Ring Cleavage: Cyclobutane rings can undergo characteristic fragmentation, often involving the loss of ethene (C₂H₄) or other small hydrocarbon fragments. whitman.edu

Table of Plausible Mass Spectrometry Fragments

| m/z (for [M+H]⁺) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 130.1232 | [C₆H₁₆NO]⁺ | Protonated Molecular Ion |

| 112.1126 | [C₆H₁₄N]⁺ | Loss of H₂O |

| 114.0919 | [C₅H₁₂NO]⁺ | α-Cleavage (loss of CH₃) |

| 86.0970 | [C₅H₁₂N]⁺ | α-Cleavage at alcohol, followed by loss of CO |

By carefully analyzing these fragmentation pathways using techniques like collision-induced dissociation (CID) in an MS/MS experiment, the connectivity of the molecule can be confirmed, complementing the data from NMR.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While spectroscopic methods provide powerful evidence for structure and relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state. nih.gov It provides an unambiguous three-dimensional map of the atoms in a crystal lattice. nih.gov

To determine the absolute configuration of 1-(1-Aminoethyl)cyclobutan-1-ol, a suitable single crystal is required. As the hydrochloride salt itself may or may not form crystals of sufficient quality, derivatization is often employed. This can be achieved by forming a salt with a chiral acid or by introducing a heavy atom into the structure, which aids in solving the phase problem and determining the absolute stereochemistry (anomalous dispersion).

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the calculation of an electron density map. Fitting the known atoms into this map reveals the precise bond lengths, bond angles, and torsional angles. The final refined structure provides the unequivocal absolute configuration of both chiral centers of the molecule.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₄ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.5, 12.3, 15.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1575.4 |

| Z | 4 |

A Flack parameter close to zero for the correct enantiomer provides statistical confidence in the assigned absolute configuration.

Computational and Theoretical Studies of 1 1 Aminoethyl Cyclobutan 1 Ol

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are essential for exploring the conformational space of flexible molecules like 1-(1-Aminoethyl)cyclobutan-1-ol (B2983134). The molecule's structure is defined by the puckering of the cyclobutane (B1203170) ring and the rotation around several single bonds in the aminoethyl side chain.

The amino alcohol side chain introduces further conformational complexity. Studies on simple amino alcohols, like 2-aminoethanol, reveal that the most stable conformers are often stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group. frontiersin.org This interaction typically leads to a folded (gauche) arrangement of the O-C-C-N backbone. frontiersin.orgacs.org For 1-(1-Aminoethyl)cyclobutan-1-ol, a similar intramolecular hydrogen bond between the cyclobutanol (B46151) hydroxyl group and the amino group of the side chain is expected to be a key stabilizing feature.

A comprehensive conformational analysis using quantum mechanics would involve systematically rotating the key dihedral angles and calculating the relative energies of the resulting structures. nih.govnih.gov The results of such a study would likely show a landscape of several low-energy conformers, with their relative populations determined by a balance of intramolecular hydrogen bonding, steric hindrance between the side chain and the ring, and the puckering of the cyclobutane ring itself. acs.org

Table 1: Representative Dihedral Angles and Expected Stable Conformations (Note: This table is illustrative, based on general principles of conformational analysis for similar structures.)

| Dihedral Angle | Description | Expected Low-Energy Conformation(s) | Stabilizing/Destabilizing Factors |

| C1-Cα-N-H | Rotation of the amino group | gauche, anti | Intramolecular H-bonding (gauche), steric hindrance |

| O-C1-Cα-N | Rotation around the C1-Cα bond | gauche | Potential for O-H···N hydrogen bond |

| C2-C1-Cα-N | Rotation of the ethyl group relative to the ring | anti, gauche | Steric interactions with the cyclobutane ring |

| C2-C1-C4-C3 | Cyclobutane ring puckering | Puckered (non-planar) | Relief of torsional strain |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For 1-(1-Aminoethyl)cyclobutan-1-ol, DFT calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. In an amino alcohol, the HOMO is typically localized on the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the C-O and C-N bonds, indicating sites susceptible to nucleophilic attack or reduction.

DFT calculations can also be used to determine various reactivity indices. For instance, the electrostatic potential mapped onto the electron density surface would visually reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The area around the nitrogen lone pair and the hydroxyl oxygen would be expected to show negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Furthermore, DFT can be employed to calculate atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which quantify the electron distribution at each atomic center. These charges can help in understanding intermolecular interactions and predicting the sites of electrophilic or nucleophilic attack. Studies on the synthesis of cyclobutanes from other cyclic precursors have utilized DFT to understand the reaction mechanisms and the stability of intermediates. nih.govacs.org

Table 2: Predicted Electronic Properties from DFT (Illustrative) (Note: These values are typical for similar functional groups and are for illustrative purposes.)

| Property | Predicted Value/Location | Implication |

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to oxidation; nucleophilic character |

| LUMO Energy | ~ +2.0 eV | Indicates susceptibility to reduction; electrophilic sites |

| HOMO Localization | Nitrogen lone pair | Primary site for electrophilic attack |

| LUMO Localization | σ* orbitals of C-O and C-N bonds | Sites for nucleophilic attack |

| Most Negative Electrostatic Potential | Around N and O atoms | Regions attractive to electrophiles/H-bond donors |

| Most Positive Electrostatic Potential | Hydroxyl and Amino protons | Regions attractive to nucleophiles/H-bond acceptors |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman). nih.gov These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared spectrum. Key predicted vibrational modes would include the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches of the alkyl groups, and the C-N and C-O stretching vibrations. The frequencies of the O-H and N-H stretches can be particularly informative about the extent of intramolecular hydrogen bonding. frontiersin.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of 1-(1-Aminoethyl)cyclobutan-1-ol in different environments, particularly in solution. acs.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide insights into solvation, solvent-solute interactions, and the influence of the solvent on conformational preferences. acs.orgosf.io

In an aqueous solution, the amino and hydroxyl groups of 1-(1-Aminoethyl)cyclobutan-1-ol would be expected to form strong hydrogen bonds with surrounding water molecules. researchgate.net MD simulations can quantify these interactions by calculating radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a solute atom. These simulations can also reveal whether the intramolecular hydrogen bond observed in the gas phase persists in a protic solvent, where it must compete with solute-solvent hydrogen bonds.

MD simulations are also useful for studying the aggregation behavior of the molecule at higher concentrations. They can predict whether the molecules tend to self-associate through intermolecular hydrogen bonding or other non-covalent interactions. acs.org

In Silico Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis or potential metabolic pathways of 1-(1-Aminoethyl)cyclobutan-1-ol. By modeling the reactants, products, and any intermediates, and by locating the transition states that connect them, chemists can gain a detailed understanding of the reaction energetics and kinetics. acs.orgacs.org

For example, the synthesis of β-amino alcohols often involves the ring-opening of an epoxide by an amine. organic-chemistry.org Computational modeling could be used to study the mechanism of a hypothetical synthesis of 1-(1-Aminoethyl)cyclobutan-1-ol, determining whether the reaction proceeds through an SN1 or SN2-like mechanism and predicting the regioselectivity and stereoselectivity. researchgate.net

DFT calculations are typically used to map out the potential energy surface of a reaction. By calculating the energies of the transition states, activation barriers can be determined, which are directly related to the reaction rate. acs.org This information can be used to optimize reaction conditions or to predict the feasibility of a proposed synthetic route.

Chemical Transformations and Derivatization Strategies of 1 1 Aminoethyl Cyclobutan 1 Ol

Selective Functionalization of Hydroxyl and Amine Groups

The presence of two distinct nucleophilic centers, the amino group (-NH₂) and the hydroxyl group (-OH), necessitates chemoselective strategies to modify one group while leaving the other intact. The inherent difference in reactivity—with the primary amine generally being more nucleophilic than the tertiary alcohol—forms the basis for many selective functionalization reactions. researchgate.netmdpi.org

Orthogonal protection strategies are paramount, involving the use of protecting groups that can be removed under different conditions, thus allowing for sequential modification of the functional groups. nih.govorganic-chemistry.orgfiveable.me For instance, the amine can be selectively protected with an acid-labile group like tert-butoxycarbonyl (Boc), while the hydroxyl group remains available for subsequent reactions. researchgate.net Conversely, the hydroxyl group could be protected as a silyl (B83357) ether, which is stable under conditions used to modify the amine.

A common approach involves the protection of the more reactive amine group first. researchgate.netmdpi.org Reagents like benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc anhydride) react preferentially with the amine to form stable carbamates. researchgate.net During aqueous workup, any carbonate formed at the hydroxyl site is typically hydrolyzed, ensuring selectivity for N-protection. researchgate.net Once the amine is protected, the hydroxyl group can undergo reactions such as acylation or alkylation. nih.gov Alternatively, forming the hydrochloride salt of the amine temporarily deactivates it, allowing for selective O-acetylation of the alcohol. tandfonline.com

The choice of protecting group is critical and depends on the planned synthetic route, as the stability of the protecting group must be compatible with subsequent reaction conditions. bham.ac.uk

Table 1: Strategies for Selective Functionalization

| Functional Group to Modify | Strategy | Reagents/Conditions | Result |

|---|---|---|---|

| Amine (-NH₂) Group | Protection as Carbamate | Di-tert-butyl dicarbonate (Boc₂O), weak base | N-Boc protected amino alcohol |

| Protection as Carbamate | Benzyl chloroformate (CbzCl), base | N-Cbz protected amino alcohol | |

| Hydroxyl (-OH) Group | Acylation (Esterification) | Acid chloride/anhydride after N-protection | O-acylated, N-protected derivative |

| Silyl Ether Formation | Silyl chlorides (e.g., TBDMSCl) after N-protection | O-silylated, N-protected derivative | |

| Deactivation of Amine | Formation of HCl salt | Selective O-acetylation possible tandfonline.com |

Ring-Opening and Ring-Expansion Reactions to Novel Ring Systems

The significant ring strain of the cyclobutane (B1203170) moiety in 1-(1-aminoethyl)cyclobutan-1-ol (B2983134) makes it susceptible to ring-opening and ring-expansion reactions, which are powerful methods for synthesizing larger, more complex cyclic structures. chemistrysteps.com These transformations are often driven by the formation of a more stable carbocation or by the release of ring strain. chemistrysteps.com

Ring-Expansion Reactions: Ring expansion can be initiated by generating a reactive intermediate at the tertiary alcohol. For instance, treatment with acid can lead to the loss of water, forming a cyclobutyl carbocation adjacent to the ring. This can trigger a 1,2-alkyl shift, expanding the four-membered ring into a five-membered one (a cyclopentane (B165970) derivative). chemistrysteps.com Transition metal catalysis, using reagents like gold(I) or palladium(II), can also promote the rearrangement and expansion of cyclobutanol (B46151) systems. psu.edu Oxidative ring expansion is another strategy, where an alkoxy radical is generated from the cyclobutanol, leading to regioselective cleavage of the most substituted ring bond and insertion of oxygen to form larger rings like 1,2-dioxanes. nih.gov Electrochemical methods have also been developed for the regioselective ring expansion of cyclobutanols to produce structures like 1-tetralones. researchgate.netresearchgate.net

Ring-Opening Reactions: Ring-opening reactions proceed by cleaving one of the C-C bonds of the cyclobutane ring. For example, ring-opening carbonyl-olefin metathesis of cyclobutene (B1205218) derivatives can yield γ,δ-unsaturated aldehydes. nih.gov Photochemical [2+2] cycloaddition followed by selective cleavage of specific bonds in the resulting cyclobutane structure is another documented pathway. researchgate.net The specific conditions and reagents used will determine the regioselectivity of the ring cleavage, providing access to a variety of linear and cyclic products. researchgate.netresearchgate.net

Table 2: Ring Transformation Reactions

| Transformation | Driving Force | Typical Conditions | Resulting System |

|---|---|---|---|

| Ring Expansion | Carbocation stability | Acid catalysis, heat | Cyclopentane derivatives chemistrysteps.com |

| Metal-catalyzed rearrangement | Au(I), Pd(II), Co(0) catalysts | Cyclopentanones, Cyclopentenones psu.edu | |

| Oxidative cleavage | Co(acac)₂, O₂ | 1,2-Dioxanols nih.gov | |

| Electrochemical oxidation | Electricity, carbon electrodes | 1-Tetralones researchgate.net | |

| Ring Opening | Metathesis | Hydrazine catalysis | γ,δ-unsaturated aldehydes nih.gov |

| Selective bond cleavage | Photochemical reaction followed by specific cleavage | Functionalized quinolones researchgate.net |

Formation of Heterocyclic Derivatives through Cyclization Reactions

The 1,3-relationship between the hydroxyl and amino groups in 1-(1-aminoethyl)cyclobutan-1-ol makes it an ideal precursor for the synthesis of six-membered heterocyclic rings through intramolecular cyclization. alfa-chemistry.com These reactions are valuable for creating complex scaffolds found in many biologically active molecules.

One of the most important applications is the synthesis of 1,4-oxazine derivatives, specifically the dihydro-2H-1,4-oxazine ring system. organic-chemistry.org This can be achieved through several methods. For example, after suitable derivatization, silver triflate can catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols to yield dihydro-2H-1,4-oxazines. organic-chemistry.org Another approach involves the reaction of amino alcohols with aldehydes in the presence of a Lewis acid like BF₃·OEt₂ to construct dihydrooxazines in a single step. nih.gov The intramolecular cyclization of amino alcohols can be selectively steered to produce either cyclic amines or cyclic amides (lactams) by using specific ruthenium-based catalysts and additives. rsc.orgrsc.org

Furthermore, the molecule can be a precursor to oxazolines, which are five-membered heterocyclic compounds. orgsyn.org While 1,2-amino alcohols are the most common starting materials for oxazolines, rearrangements of 1,4-amino alcohol derivatives (which can be synthesized from dienes via oxazines) can also yield oxazolines. researchgate.net The synthesis typically involves converting the amino alcohol into a β-hydroxy amide, which then undergoes cyclization. nih.govwmich.edu

Table 3: Cyclization Reactions to Form Heterocycles

| Target Heterocycle | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Dihydro-2H-1,4-oxazines | Intramolecular Hydroamination | Silver triflate, Zn(OTf)₂ | organic-chemistry.org |

| Condensation-Cyclization | Aldehydes, BF₃·OEt₂ | nih.gov | |

| Cyclic Amines/Lactams | Catalytic Cyclization | Ru₃(CO)₁₂ with additives (water or ketone) | rsc.orgrsc.org |

| Oxazolines | Condensation-Cyclodehydration | Boronic acid catalysts | nih.gov |

| Rearrangement | Methanesulfonyl chloride on 1,4-amino alcohol derivatives | researchgate.net |

Derivatization for Enhanced Reactivity or Specific Synthetic Applications

To utilize 1-(1-aminoethyl)cyclobutan-1-ol in multi-step syntheses, it is often necessary to derivatize one or both of its functional groups to enhance their reactivity or to install a better leaving group for subsequent substitution or elimination reactions.

The tertiary hydroxyl group is a poor leaving group. It can be activated by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride, respectively. nih.gov These sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions.

The primary amino group can also be transformed to enhance its reactivity. In acidic media, the amine is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which deactivates it towards electrophiles but can make it a leaving group under certain conditions. stackexchange.com A more versatile method for turning the amino group into an excellent leaving group is through diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt (-N₂⁺), which readily departs as dinitrogen gas, allowing for substitution by a wide range of nucleophiles. chemistrysteps.com Alternatively, exhaustive methylation of the amine with methyl iodide produces a quaternary ammonium salt, which can act as a leaving group in Hofmann elimination reactions. chemistrysteps.com

These derivatization strategies expand the synthetic utility of the molecule, enabling its incorporation into more complex targets by providing controlled pathways for bond formation and cleavage.

Regioselective and Chemoselective Modifications

Successful synthesis using multifunctional molecules like 1-(1-aminoethyl)cyclobutan-1-ol hinges on the ability to control both chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. As discussed in section 6.1, the higher nucleophilicity of the primary amine compared to the tertiary alcohol allows for selective N-acylation or N-alkylation under controlled conditions. mdpi.orgnih.gov Conversely, protecting the amine allows for selective reactions at the hydroxyl position. Copper/nitroxyl catalyst systems have been shown to allow for chemoselective amidation of primary amines in the presence of other functional groups, highlighting the precise control that can be achieved. nih.gov

Regioselectivity becomes critical in reactions involving the cyclobutane ring. For instance, in the oxidative ring expansion of cyclobutanols, the cleavage of the ring is driven by the formation of an alkoxy radical, which then proceeds to cleave the bond on the more substituted side of the ring. nih.gov Similarly, electrochemical ring expansions can be highly regioselective. researchgate.net In the synthesis of heterocyclic systems, regioselectivity determines which atoms are incorporated into the new ring and the final ring size. For example, intramolecular cyclization of an N-propargyl amino alcohol via a 6-exo-dig pathway selectively yields a six-membered dihydro-1,4-oxazine. organic-chemistry.org Control over regioselectivity is essential for ensuring the formation of the desired constitutional isomer and avoiding mixtures of products.

1 1 Aminoethyl Cyclobutan 1 Ol As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic use of small, functionalized rings is a powerful approach for building molecular complexity. Cyclobutane (B1203170) derivatives like 1-(1-Aminoethyl)cyclobutan-1-ol (B2983134) serve as three-dimensional scaffolds that can be elaborated into more complex structures. A key challenge in their use is the selective functionalization of the cyclobutane C-H bonds.

Research has shown that C-H functionalization logic can be applied to cyclobutane systems to create complex target molecules, avoiding the need for pre-functionalized starting materials. nih.gov For instance, methods for the C-H arylation of cyclobutanes have been explored. However, studies on model systems closely related to the title compound, such as derivatives of ethyl 1-amino-1-cyclobutanecarboxylate, revealed that substituents on the alpha-carbon can significantly influence the outcome of such reactions. nih.gov In one study, an azide (B81097) and a Cbz-protected amine at the C1 position were found to be detrimental to a palladium-catalyzed C-H arylation reaction, leading to decomposition or recovery of the starting material. nih.gov This highlights the subtle electronic and steric effects that must be considered when designing syntheses with these building blocks.

Despite these challenges, functionalized cyclobutanes are key intermediates. Scalable synthetic routes to access diastereomerically pure cyclobutane hydroxy acids have been developed, for example, by reacting the dianion of a substituted acetic acid with epichlorohydrin (B41342) in a double-alkylation reaction. nih.gov Such strategies provide access to highly functionalized cyclobutane cores that can be further elaborated. The 1-(1-aminoethyl)cyclobutan-1-ol structure represents a related scaffold that can, in principle, be accessed and utilized through similar logic, with its amino and hydroxyl groups providing handles for subsequent transformations.

Applications in Stereoselective Total Synthesis of Natural Products (e.g., those containing amino alcohol motifs)

The 1,2-amino alcohol motif is a recurring structural feature in a vast number of natural products and pharmaceutically active compounds. The stereoselective synthesis of this functional group is therefore a critical objective in organic chemistry. Chiral amino alcohols are versatile molecules used as both scaffolds and auxiliaries in synthesis. jove.com While direct total syntheses of natural products using 1-(1-Aminoethyl)cyclobutan-1-ol as the starting material are not prominently documented, its structural motifs are highly relevant.

Methods for the stereoselective synthesis of amino alcohols often rely on one of three main approaches:

Starting from a chiral pool (e.g., amino acids or carbohydrates).

Using substrate-controlled diastereoselective reactions.

Employing catalyst-controlled enantioselective reactions.

For example, common β-hydroxy amino acids can be transformed into various 1,2-amino alcohols with excellent stereoselectivity through a one-pot decarboxylation-alkylation process. nih.gov This allows the replacement of a carboxyl group with other organic moieties, demonstrating a pathway to structurally diverse amino alcohols. Furthermore, enzymatic cascade reactions have been developed to produce chiral amino alcohols from simple starting materials like L-lysine, showcasing the power of biocatalysis to control stereochemistry. jove.comnih.gov